molecular formula C12H26ClN B1455841 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride CAS No. 1354950-13-2

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride

Cat. No. B1455841
M. Wt: 219.79 g/mol
InChI Key: WERCFVNFSRZXTL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the CAS Number: 1354950-13-2 . It has a molecular weight of 219.8 . The IUPAC name for this compound is 1-(2-cyclopentylethyl)-2,2-dimethylpropylamine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is 1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

  • Synthesis and Application in Amide Formation :

    • A study by Nakajima and Ikada (1995) explored the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound similar in structure to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, in aqueous media for bioconjugation purposes (Nakajima & Ikada, 1995).
  • Catalytic and Chemical Reactions :

    • Research by Shen, Bott, and Richmond (1997) on the reaction of dimethylamine with 4,5-dichloro-4-cyclopenten-1,3-dione provided insights into the chemical properties and reactions involving similar amine compounds (Shen, Bott, & Richmond, 1997).
  • Application in Synthesis of Antineoplastic Agents :

    • Pettit et al. (2003) reported the synthesis and evaluation of antineoplastic agents involving a similar structure, highlighting its potential in medicinal chemistry (Pettit et al., 2003).
  • Use in Polymer Synthesis :

    • Ankushrao et al. (2017) discussed the synthesis and characterization of heat-resistant co-poly(ester-amide)s containing cyclopentylidene moiety, demonstrating the compound's relevance in the development of high-performance materials (Ankushrao et al., 2017).
  • Potential in Hydroamination Reactions :

    • The work of Sakai, Ridder, and Hartwig (2006) on the hydroamination of cycloheptatriene, employing primary amines similar to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, highlights its potential application in pharmaceutical synthesis (Sakai, Ridder, & Hartwig, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCFVNFSRZXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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